4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
Starting Materials: 2-bromopyridine.
Reaction Conditions: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions
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Formation of the Pyrazole Core
Starting Materials: Hydrazine hydrate and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 3-methyl-1H-pyrazole-5-carboxylate.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction
- Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.
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Substitution
- The fluorophenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine), alkyl halides, amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in the development of new drugs. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells, bacteria, and inflammatory pathways, making it a candidate for drug development in oncology, infectious diseases, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
- 4-(4-bromophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
- 4-(4-methylphenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Uniqueness
Compared to its analogs, 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, often enhancing its potency and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-5-pyridin-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-20-15(17)13(10-5-7-11(16)8-6-10)14(19-20)12-4-2-3-9-18-12/h2-9H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBWPFAVHCZKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=N2)C3=CC=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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